2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride
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Overview
Description
EINECS 258-869-9, also known as Citric Acid, is a naturally occurring organic acid found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Citric Acid is also utilized in various industrial applications, including pharmaceuticals, cosmetics, and cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citric Acid can be synthesized through the fermentation of carbohydrates by microorganisms such as Aspergillus niger. The process involves the following steps:
Fermentation: Carbohydrates like glucose or sucrose are fermented by Aspergillus niger in a controlled environment.
Precipitation: The resulting citric acid solution is treated with calcium hydroxide to precipitate calcium citrate.
Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid.
Industrial Production Methods
Industrial production of Citric Acid primarily relies on the fermentation process due to its cost-effectiveness and high yield. The process involves large-scale fermentation tanks where Aspergillus niger is cultured with a carbohydrate source. The fermentation broth is then filtered, and citric acid is extracted and purified through precipitation and acidification.
Chemical Reactions Analysis
Types of Reactions
Citric Acid undergoes various chemical reactions, including:
Oxidation: Citric Acid can be oxidized to form aconitic acid and other intermediates in the Krebs cycle.
Reduction: Reduction of citric acid can yield isocitric acid.
Substitution: Citric Acid can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Aconitic acid, oxaloacetic acid.
Reduction: Isocitric acid.
Substitution: Citric acid esters.
Scientific Research Applications
Citric Acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Plays a crucial role in the Krebs cycle, a fundamental metabolic pathway in cellular respiration.
Medicine: Utilized in pharmaceuticals for its anticoagulant properties and as a pH adjuster.
Industry: Employed in the production of biodegradable polymers, cleaning agents, and as a buffering agent in cosmetics.
Mechanism of Action
Citric Acid exerts its effects through its ability to chelate metal ions, which is essential in various biochemical processes. In the Krebs cycle, citric acid acts as an intermediate, facilitating the conversion of acetyl-CoA into energy. Its chelating properties also make it effective in binding calcium ions, preventing blood clotting in medical applications.
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: Another organic acid used in food and beverages, but less effective as a chelating agent compared to citric acid.
Malic Acid: Found in apples, used in food and beverages, but has a different metabolic pathway in the body.
Lactic Acid: Produced in muscles during exercise, used in food preservation and cosmetics, but lacks the chelating properties of citric acid.
Uniqueness
Citric Acid’s unique combination of chelating properties, role in metabolism, and versatility in industrial applications sets it apart from other similar compounds. Its ability to bind metal ions and participate in essential biochemical pathways makes it a valuable compound in various fields.
Properties
CAS No. |
53930-22-6 |
---|---|
Molecular Formula |
C14H14ClN3OS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfanylphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-18-12-8-9(19-2)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H |
InChI Key |
UNIWZWQHMHLZSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C2=NC3=C(N2)C=CC=N3.Cl |
Related CAS |
77414-25-6 (Parent) |
Origin of Product |
United States |
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